molecular formula C21H14ClNO5S B3009535 (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate CAS No. 903586-06-1

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No. B3009535
CAS RN: 903586-06-1
M. Wt: 427.86
InChI Key: MHUFKNZVQNFQAS-GRSHGNNSSA-N
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Description

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C21H14ClNO5S and its molecular weight is 427.86. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent. Research suggests that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This indicates its potential for development into new drugs to combat tuberculosis, especially drug-resistant strains.

Synthesis of Benzamide Derivatives

The compound serves as a precursor in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have shown promise in the treatment of tuberculosis, highlighting the compound’s role in the development of novel therapeutic agents.

Cytotoxicity Evaluation

In the search for new medications, it’s crucial to assess the cytotoxicity of potential drug candidates. The derivatives of this compound have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, showing that they are non-toxic to human cells . This is a vital step in ensuring the safety of new drugs before they can be considered for clinical trials.

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to understand their interactions with biological targets . These studies are essential for drug design, allowing researchers to predict how the compound might interact with enzymes or receptors within the body.

Development of Anti-Mycobacterial Agents

Research into the analogues of pyrazine and pyrazinamide, which are related to this compound, has revealed that they can exhibit higher anti-TB activity against Mycobacterium tuberculosis . This opens up possibilities for the compound to be used in the design of more effective anti-mycobacterial agents.

Pharmaceutical Synthesis

The compound’s structure is conducive to chemodivergent synthesis, which can lead to the formation of various pharmacologically active molecules . This versatility makes it a valuable starting point in the synthesis of a wide range of pharmaceutical compounds.

Biomedical Applications

While specific biomedical applications of this exact compound are not detailed in the available literature, related structures such as 1H-Pyrazolo[3,4-b]pyridines have been noted for their diverse biomedical applications . It’s reasonable to infer that further research could uncover similar applications for this compound.

properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5S/c1-13-9-16(28-29(25,26)17-6-4-15(22)5-7-17)11-18-20(13)21(24)19(27-18)10-14-3-2-8-23-12-14/h2-12H,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFKNZVQNFQAS-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

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